molecular formula C11H14O2 B8516197 2,2-Dimethylchroman-8-ol

2,2-Dimethylchroman-8-ol

Cat. No. B8516197
M. Wt: 178.23 g/mol
InChI Key: ZLHCKBFKIBDNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04838924

Procedure details

While a mixture of 10 g of catechol, 50 ml of p-xylene, 25 ml of hexane, 1 ml of phosphoric acid and 0.3 ml of water was heated at 100° C., 7.3 g of isoprene was added dropwise over 10 minutes, and the reaction was further carried out for 7 hours. After cooling, the resulting precipitate was separated by filtration. The filtrate was concentrated, and purified by column chromatography to give 1.7 g (yield 11%) of the product as a pale pink liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Yield
11%

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[CH3:9][C:10]1[CH:11]=CC(C)=[CH:14][CH:15]=1.P(=O)(O)(O)O.C=CC(=C)C>O.CCCCCC>[CH3:9][C:10]1([CH3:11])[CH2:15][CH2:14][C:8]2[CH:7]=[CH:6][CH:5]=[C:3]([OH:4])[C:1]=2[O:2]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
50 mL
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
1 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0.3 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
7.3 g
Type
reactant
Smiles
C=CC(C)=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CC1(OC2=C(CC1)C=CC=C2O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.